molecular formula C3H7NNaS2+ B093518 Sodium dimethyldithiocarbamate CAS No. 128-04-1

Sodium dimethyldithiocarbamate

Cat. No.: B093518
CAS No.: 128-04-1
M. Wt: 144.22 g/mol
InChI Key: VMSRVIHUFHQIAL-UHFFFAOYSA-M
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Description

Sodium dimethyldithiocarbamate (SDDC, CAS 128-04-1) is a sodium salt of dimethyldithiocarbamate, characterized by the molecular formula C₃H₆NS₂Na. It is widely utilized as a heavy metal chelating agent in wastewater treatment and hazardous waste management due to its ability to form stable complexes with metals like Cu, Pb, and Hg . SDDC also finds applications in agriculture as a fungicide and in the rubber industry as a vulcanization accelerator . However, its environmental persistence and neurotoxic effects, such as motor deficits and dopaminergic pathway damage in mice, raise concerns about ecological and health risks .

Properties

IUPAC Name

sodium;N,N-dimethylcarbamodithioate
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InChI

InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1
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InChI Key

VMSRVIHUFHQIAL-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CN(C)C(=S)[S-].[Na+]
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Molecular Formula

C3H6NNaS2
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DSSTOX Substance ID

DTXSID6027050
Record name Sodium dimethyldithiocarbamate
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Molecular Weight

143.21 g/mol
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Physical Description

Crystals or liquid. Becomes anhydrous at 266 °F. (NTP, 1992), Liquid, 40% aqueous solution: Yellow liquid; [HSDB] Off-white to cream colored flakes; [MSDSonline]
Record name SODIUM DIMETHYLDITHIOCARBAMATE
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Record name Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1)
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Solubility

Miscible with water
Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
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Density

1.43 g/mL at 20 °C
Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
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Color/Form

Yellow liquid (40% w/w aqueous solution)

CAS No.

128-04-1, 72140-17-1
Record name SODIUM DIMETHYLDITHIOCARBAMATE
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Record name Sodium dimethyldithiocarbamate
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Record name Carbamic acid, dimethyldithio-, sodium salt, dihydrate
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Record name Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1)
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Melting Point

110 °C
Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
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Preparation Methods

Reaction Mechanism and Procedure

The pot reaction method involves the direct reaction of dimethylamine (40% aqueous solution) with carbon disulfide in the presence of sodium hydroxide. The exothermic reaction proceeds as follows:
CS2+HN(CH3)2+NaOHNaS2CN(CH3)2+H2O\text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O}

In a typical setup, dimethylamine and sodium hydroxide are mixed in a reactor equipped with an agitator. Carbon disulfide is added dropwise at 10–15°C to control the exothermic heat release, ensuring the temperature remains below 30°C. After completion, the mixture is stirred for 1–2 hours, filtered to remove insoluble residues, and allowed to crystallize. The aqueous solution is then concentrated under reduced pressure to obtain the final product.

Key Parameters and Challenges

  • Temperature Control : Maintaining temperatures below 30°C is critical to minimize side reactions, such as the decomposition of intermediates into carbon disulfide and methylamine.

  • Residence Time : Extended reaction times (1–2 hours) are required for complete conversion, limiting throughput.

  • Yield and Purity : Industrial batches typically achieve 85–90% yield, with impurities arising from incomplete reactions or residual dimethylamine.

Table 1: Pot Reaction Method Parameters

ParameterValue/RangeSource
Reaction Temperature10–30°C
Carbon Disulfide Ratio1.1–1.2 mol per 1 mol DMA
NaOH Concentration32–40% aqueous solution
Average Yield85–90%

Industrial Limitations

The method’s batch nature and manual temperature regulation often lead to pipeline blockages due to solid byproducts, requiring frequent maintenance. Additionally, the need for post-reaction crystallization and mother liquor recycling complicates large-scale production.

Improved Pot Reaction Method

Two-Step Synthesis Optimization

To address inefficiencies, the traditional process is divided into two stages:

  • Formation of Dimethylaminodithioformic Acid :
    HN(CH3)2+CS2HN(CH3)2CS2H\text{HN(CH}_3\text{)}_2 + \text{CS}_2 \rightarrow \text{HN(CH}_3\text{)}_2\text{CS}_2\text{H}
    Dimethylamine reacts with carbon disulfide in a dedicated reactor at 20–35°C.

  • Neutralization with Sodium Hydroxide :
    HN(CH3)2CS2H+NaOHNaS2CN(CH3)2+H2O\text{HN(CH}_3\text{)}_2\text{CS}_2\text{H} + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O}
    The intermediate is treated with NaOH under controlled pressure (0.08–0.15 MPa) to enhance reaction kinetics.

Technological Advancements

  • Automated Temperature Control : Feedback systems regulate reactor temperatures within ±2°C, reducing side reactions.

  • Nitrogen Purging : Inert gas introduction prevents oxidation and maintains pressure balance, improving safety.

  • Yield Enhancement : This method achieves 92–95% yield by minimizing carbon disulfide excess and optimizing NaOH stoichiometry.

Microchannel Continuous Reaction Method

Process Design and Flow Dynamics

The microchannel method employs a Y-type mixer and microreactor (diameter: 6 mm) for continuous synthesis. Reactants are pumped at 60 mL/min, with a residence time of 10 seconds at 25°C. The setup includes:

  • Mixing Module : Combines dimethylamine, NaOH, and carbon disulfide streams.

  • Reaction Module : Laminar flow ensures rapid heat dissipation, enabling isothermal conditions.

Performance Metrics

  • Yield : 99.85% purity with a melting point of 125.5°C.

  • Throughput : 60–100 kg/hr per reactor unit, scalable via parallel microchannel arrays.

  • Energy Efficiency : 40% reduction in cooling costs compared to batch methods.

Table 2: Microchannel vs. Pot Reaction Comparison

ParameterMicrochannel MethodPot Reaction Method
Residence Time10 seconds1–2 hours
Temperature Control±0.5°C±5°C
Yield99.85%85–90%
ScalabilityHigh (modular design)Limited (batch-dependent)
Source

Industrial Applications

This method is adopted for high-purity SDDC production in pharmaceuticals and electronics, where trace impurities are unacceptable. Its continuous operation aligns with Industry 4.0 standards, enabling real-time monitoring and adaptive control.

Critical Analysis of Methodologies

Economic and Environmental Considerations

  • Pot Reaction : Lower initial capital cost but higher operational expenses due to energy-intensive cooling and waste management.

  • Microchannel Reaction : Higher upfront investment offset by 30–50% lower lifetime costs and reduced carbon disulfide emissions .

Scientific Research Applications

Dibenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Dibenzylamine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of drugs and therapeutic agents due to its ability to interact with biological molecules.

    Industry: Dibenzylamine is used as an intermediate in the production of dyes, rubber chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of dibenzylamine involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: Dibenzylamine can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Metal Chelation: Dibenzylamine can chelate metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Dithiocarbamates

Structural and Functional Comparisons

Dithiocarbamates share a common core structure (R₂NCS₂⁻) but differ in alkyl substituents (R groups) and counterions, which influence their chemical behavior and applications. Below is a comparative analysis of SDDC with key analogs:

Table 1: Key Properties of SDDC and Similar Dithiocarbamates
Compound Chemical Formula Primary Applications Toxicity Profile Environmental Behavior
SDDC C₃H₆NS₂Na Heavy metal chelation, fungicide Neurotoxicity (motor deficits in mice) Slow biodegradation; ecological risks
Ziram (Zn analog) C₆H₁₂N₂S₄Zn Agricultural fungicide Inhibits ubiquitin E1 ligase; Parkinson’s risk Moderate persistence in soil
Thiram (disulfide) C₆H₁₂N₂S₄ Seed treatment, vulcanization accelerator Skin sensitizer; acetaldehyde dehydrogenase inhibition Rapid breakdown on Au surfaces
Sodium Diethyldithiocarbamate C₅H₁₀NS₂Na Nickel poisoning antidote, pesticide Avoidance reaction inhibition in rats Higher solubility than SDDC
Potassium Dimethyldithiocarbamate C₃H₆NS₂K Material preservative (replaced SDDC) Similar to SDDC; read-across toxicity Regulated due to cumulative risks
Lead Ethyl Dithiocarbamate C₁₀H₂₀N₂S₄Pb Precursor for PdS nanoparticles Heavy metal toxicity (Pb content) Limited environmental data

Efficacy in Heavy Metal Chelation

  • SDDC : Forms stable micro-sized chelates with Cu and Pb, but laboratory tests show insufficient efficacy to reduce 50 ppm Cd, Cu, or Hg to EPA standards .
  • TMT (Trimercaptotriazine) and Thio-Red : Tested alongside SDDC; all failed to meet EPA thresholds, with SDDC showing higher leaching rates .
  • Sodium Diethyldithiocarbamate : Effective in treating nickel carbonyl poisoning but less studied for wastewater applications .

Environmental Stability and Degradation

  • Biodegradation : SDDC’s biodegradability improves at lower concentrations (30 mg/L vs. 100 mg/L), but its transformation in plants yields unidentified fungitoxic metabolites .
  • Adsorption Dynamics : Thiram degrades faster than ziram on gold films, as shown by surface-enhanced vibrational spectroscopy, impacting detection methods .

Regulatory and Market Trends

  • SDDC Market : Projected CAGR of XX% from 2025–2033, driven by water treatment demand, though challenged by toxicity concerns .
  • Regulatory Status : Sodium and potassium dimethyldithiocarbamate registrations were discontinued in favor of safer alternatives, while thiram remains restricted to seed treatments .

Biological Activity

Sodium dimethyldithiocarbamate (SDDC) is an organosulfur compound with significant biological activity, primarily due to its chelating properties and interactions with metal ions. This article explores the biological effects, mechanisms of action, and relevant research findings regarding SDDC.

This compound has the molecular formula C3H8NNaOS2\text{C}_3\text{H}_8\text{NNaOS}_2 and a molecular weight of approximately 143.21 g/mol. It typically appears as a pale yellow, water-soluble salt. The compound functions as a bidentate ligand, allowing it to form coordinate covalent bonds with metal ions through its sulfur atoms, effectively reducing the reactivity of these metals and altering their biological interactions.

1. Antiparasitic Effects

Research has shown that SDDC exhibits antiparasitic activity against various strains of Trypanosoma cruzi, the causative agent of Chagas disease. The compound acts by generating reactive oxygen species (ROS) and chelating essential metal ions necessary for the survival of the parasite .

  • Case Study : In a study evaluating the effects of SDDC on T. cruzi, different concentrations were tested on epimastigote and trypomastigote forms. The results indicated that SDDC significantly reduced the viability of these parasites, with lower concentrations affecting mammalian RAW cells more than 3T3 cells, demonstrating selective toxicity towards parasites .

2. Toxicological Studies

Toxicological assessments have revealed that SDDC can induce various adverse effects in mammals. In rodent studies, exposure to SDDC resulted in increased liver weight, degeneration, and necrosis in liver tissues. Additionally, thyroid-related effects such as hyperplasia and carcinomas were observed .

  • Table 1: Summary of Toxicological Findings
Study TypeOrgan AffectedObserved EffectNOAEL (mg/kg bw/day)
Short-term (4 weeks)LiverDegeneration, necrosis3
Long-term (2 years)ThyroidC-cell adenoma/carcinomaNot identified
Chronic (13 weeks)General (multiple organs)Reduced body weight, organ weight changes100

3. Chelation Properties

The chelation ability of SDDC is notable for its role in detoxifying heavy metals and mitigating oxidative stress. By binding to metals, SDDC can prevent metal-induced cellular damage and has been studied for potential applications in treating metal toxicity.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Conductivity Studies : Research measured the electrical conductivity of dilute solutions of SDDC in dimethylformamide at varying temperatures (25°C to 40°C). The findings indicated that conductivity increases with temperature due to enhanced ion mobility and solvation dynamics .
  • Thermodynamic Parameters : The activation energy (ΔEs\Delta E_s) was found to be positive, indicating that ion association processes are favored over dissociation at higher temperatures. This suggests a thermodynamically favorable interaction between SDDC and metal ions in solution .

Q & A

Q. What are the standard protocols for synthesizing sodium dimethyldithiocarbamate (SDMC) with high purity?

SDMC is typically synthesized via a two-step reaction:

  • Step 1: Pre-react dimethylamine and carbon disulfide (CS₂) in a pipeline reactor to form an intermediate.
  • Step 2: Introduce sodium hydroxide (NaOH) to the intermediate under controlled pH and temperature to precipitate SDMC. This method minimizes side reactions (e.g., CS₂-NaOH interactions) and ensures ≥95% purity . Key parameters: Temperature (20–25°C), molar ratios (1:1:1 for dimethylamine:CS₂:NaOH), and agitation speed.

Q. How can spectroscopic techniques validate SDMC’s structural integrity during synthesis?

  • FT-IR: Confirm the presence of dithiocarbamate groups (C=S stretching at 950–1000 cm⁻¹ and N–C–S bands at 1450–1500 cm⁻¹).
  • UV-Vis: Monitor ligand-to-metal charge transfer (LMCT) bands (~260–280 nm) to assess purity.
  • NMR (¹H/¹³C): Verify methyl group environments (δ ~3.0–3.5 ppm for N–CH₃ in ¹H NMR) .

Q. What are the best practices for storing SDMC to prevent degradation?

Store SDMC in airtight containers under nitrogen to avoid oxidation. Refrigeration (4°C) reduces hydrolysis risks. Pre-dry solvents (e.g., ethanol) if used in solution-phase reactions. Note: Aqueous solutions degrade faster, with a half-life of ~48 hours at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for SDMC across studies?

Discrepancies often arise from:

  • Model organism variability: C. elegans studies show LC₅₀ values of 0.5–1.2 mM , while murine models report neurotoxicity at 50 mg/kg .
  • Experimental design: Control for confounding factors (e.g., pH in aquatic toxicity assays, which affects SDMC stability). Methodological fix: Use standardized OECD guidelines for toxicity testing and validate results with orthogonal assays (e.g., oxidative stress markers like glutathione depletion) .

Q. What advanced techniques enable real-time monitoring of SDMC degradation dynamics?

  • Dark-field microscopy: Track degradation via scattered light intensity changes (e.g., aggregation kinetics in aqueous media) .
  • HPLC-MS/MS: Quantify degradation products (e.g., dimethylamine, CS₂) with a C18 column and electrospray ionization (ESI⁻ mode) .
  • In situ Raman spectroscopy: Detect S–S bond formation (450–500 cm⁻¹) during oxidative degradation .

Q. How can SDMC’s metal-chelating efficiency be optimized for wastewater treatment applications?

  • pH optimization: SDMC chelates Cu²+ and Zn²+ optimally at pH 6–7. Below pH 5, protonation reduces binding capacity.
  • Molar ratio studies: Use a 2:1 (SDMC:metal) ratio for maximal precipitation efficiency (>90% removal).
  • Competing ligands: Pre-treat water with EDTA to sequester interfering ions (e.g., Ca²+) .

Q. What statistical models are suitable for analyzing dose-response relationships in SDMC toxicity studies?

  • Probit analysis: Fit non-linear curves for LC₅₀/EC₅₀ calculations in C. elegans or cell-based assays.
  • ANOVA with post-hoc tests: Compare treatment groups in neurobehavioral rodent studies (e.g., open-field tests for motor deficits) .
  • Machine learning: Train random forest models on omics data (transcriptomics/proteomics) to identify toxicity pathways .

Experimental Design & Data Analysis

Q. How to design a study assessing SDMC’s environmental fate in soil systems?

  • Column leaching experiments: Simulate rainfall to measure SDMC mobility (Kd values < 0.5 indicate high leaching potential).
  • Microbial degradation assays: Incubate soil with ¹⁴C-labeled SDMC and quantify mineralization via scintillation counting.
  • QSPR modeling: Predict degradation half-lives using molecular descriptors (e.g., logP, polar surface area) .

Q. What controls are essential when studying SDMC’s inhibition of dopamine synthesis in vitro?

  • Negative controls: Use DMSO (vehicle) and heat-denatured enzymes.
  • Positive controls: Include known inhibitors (e.g., α-methyltyrosine).
  • Endpoint validation: Measure tyrosine hydroxylase activity via HPLC-ECD (electrochemical detection) and confirm with Western blotting .

Q. How to address conflicting spectroscopic data in SDMC-metal complex studies?

  • X-ray crystallography: Resolve structural ambiguities (e.g., monodentate vs. bidentate binding modes).
  • DFT calculations: Simulate IR/NMR spectra using Gaussian software and compare with experimental data.
  • Batch consistency: Replicate syntheses ≥3x to rule out procedural artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium dimethyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Sodium dimethyldithiocarbamate

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